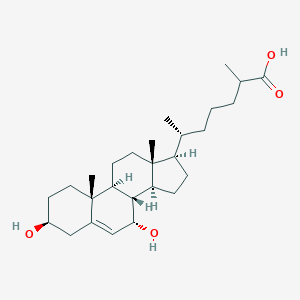

3beta,7alpha-Dihydroxy-5-cholesta-24-en-oat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3beta,7alpha-Dihydroxy-5-cholestenoate has several scientific research applications:

Chemistry: It is studied as a part of bile acid biosynthesis pathways.

Biology: It is a significant metabolite in human mitochondria and is involved in various metabolic processes.

Medicine: It is researched for its role in cholesterol metabolism and potential implications in liver diseases.

Industry: It can be used in the synthesis of other bile acid derivatives and related compounds

Wirkmechanismus

Target of Action

The primary target of 3beta,7alpha-Dihydroxy-5-cholestenoate is the enzyme CYP27A1 . This enzyme plays a crucial role in the bile acid biosynthesis pathway .

Mode of Action

3beta,7alpha-Dihydroxy-5-cholestenoate interacts with its target, CYP27A1, in a series of reactions. In one reaction, 3beta-hydroxy-5-cholestene-27-oate, hydrogen ions, NADPH, and oxygen are converted into 3beta,7alpha-Dihydroxy-5-cholestenoate, water, and NADP+ . In another reaction, 3beta,7alpha-Dihydroxy-5-cholestenoate and NADP+ are converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid, hydrogen ions, and NADPH .

Biochemical Pathways

3beta,7alpha-Dihydroxy-5-cholestenoate is involved in the bile acid biosynthesis pathway . It is produced from 3beta-hydroxy-5-cholestene-27-oate and is further converted into 7alpha-hydroxy-3-oxo-4-cholestenoic acid .

Pharmacokinetics

It is known that the compound is involved in reactions in the mitochondria , suggesting that it may be transported into these organelles for metabolism.

Result of Action

The action of 3beta,7alpha-Dihydroxy-5-cholestenoate results in the production of 7alpha-hydroxy-3-oxo-4-cholestenoic acid . This is a key step in the bile acid biosynthesis pathway, which is essential for the digestion and absorption of dietary fats.

Action Environment

The action of 3beta,7alpha-Dihydroxy-5-cholestenoate takes place in the mitochondria , where the necessary enzymes and co-factors are present. The efficiency and stability of its action may be influenced by various factors, including the concentration of substrates and co-factors, the presence of other interacting molecules, and the physiological conditions within the mitochondria.

Biochemische Analyse

Biochemical Properties

3beta,7alpha-Dihydroxy-5-cholestenoate interacts with several enzymes and proteins. It is involved in reactions catalyzed by the enzyme CYP27A1, which is part of the bile acid biosynthesis pathway . These interactions are crucial for the compound’s role in biochemical reactions.

Molecular Mechanism

At the molecular level, 3beta,7alpha-Dihydroxy-5-cholestenoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in reactions catalyzed by the enzyme CYP27A1 .

Metabolic Pathways

3beta,7alpha-Dihydroxy-5-cholestenoate is involved in the bile acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3beta,7alpha-Dihydroxy-5-cholestenoate can be synthesized through the oxidation of 3beta-hydroxy-5-cholestene-27-oate using NADPH and oxygen in the presence of the enzyme CYP27A1. This reaction occurs in the mitochondria and produces 3beta,7alpha-dihydroxy-5-cholestenoate along with water and NADP+ .

Industrial Production Methods

Industrial production methods for 3beta,7alpha-Dihydroxy-5-cholestenoate are not well-documented. the enzymatic synthesis route involving CYP27A1 could potentially be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3beta,7alpha-Dihydroxy-5-cholestenoate undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to form 7alpha-hydroxy-3-oxo-4-cholestenoic acid.

Reduction: It can be reduced back to its precursor, 3beta-hydroxy-5-cholestene-27-oate.

Substitution: It can undergo substitution reactions involving its hydroxyl groups.

Common Reagents and Conditions

Oxidation: NADP+ and oxygen in the presence of CYP27A1.

Reduction: NADPH and hydrogen ions in the presence of CYP27A1.

Major Products Formed

Oxidation: 7alpha-hydroxy-3-oxo-4-cholestenoic acid.

Reduction: 3beta-hydroxy-5-cholestene-27-oate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3beta-Hydroxy-5-cholestene-27-oate: The precursor of 3beta,7alpha-Dihydroxy-5-cholestenoate.

7alpha-Hydroxy-3-oxo-4-cholestenoic acid: An oxidation product of 3beta,7alpha-Dihydroxy-5-cholestenoate.

Cholest-5-ene-3beta,7alpha,27-triol: Another related bile acid derivative

Uniqueness

3beta,7alpha-Dihydroxy-5-cholestenoate is unique due to its specific role in the bile acid biosynthesis pathway and its involvement in the oxidation and reduction reactions mediated by CYP27A1. Its dual hydroxyl groups at the 3beta and 7alpha positions also distinguish it from other bile acid derivatives .

Biologische Aktivität

3beta,7alpha-Dihydroxy-5-cholestenoate is a bile acid derivative that plays a significant role in cholesterol metabolism and various biological processes. This compound is synthesized in the mitochondria and is involved in the bile acid biosynthesis pathway, primarily catalyzed by the enzyme CYP27A1. Understanding its biological activity is crucial for elucidating its potential implications in metabolic disorders, particularly liver diseases and non-alcoholic steatohepatitis (NASH).

3beta,7alpha-Dihydroxy-5-cholestenoate, also known as 3b,7a-dihydroxy-5-cholesten-26-oic acid, belongs to the class of dihydroxy bile acids. It is characterized by its weak basicity and is essentially neutral based on its pKa value. The molecular formula is C27H46O3, and it has a molar mass of 414.66 g/mol .

The primary biological activity of 3beta,7alpha-Dihydroxy-5-cholestenoate involves its interaction with various enzymes and proteins within the mitochondria. Key aspects include:

- Enzymatic Interactions : It primarily interacts with CYP27A1, facilitating the conversion of cholesterol into bile acids. This reaction is crucial for maintaining cholesterol homeostasis.

- Metabolic Pathways : The compound participates in several metabolic pathways, including the synthesis of other bile acids and cholesterol derivatives. Its oxidation leads to the formation of 7alpha-hydroxy-3-oxo-4-cholestenoic acid .

Biological Functions

Research indicates that 3beta,7alpha-Dihydroxy-5-cholestenoate has several important biological functions:

- Cholesterol Metabolism : It plays a vital role in regulating cholesterol levels in the liver and other tissues. Disruptions in its metabolism can lead to conditions such as cholestasis and liver fibrosis .

- Liver Health : Studies suggest that metabolites like 3beta,7alpha-Dihydroxy-5-cholestenoate may contribute to hepatic inflammation and fibrosis in conditions such as NASH. Elevated levels are associated with liver toxicity due to mitochondrial dysfunction .

Case Study 1: Role in NASH

A study explored the impact of mitochondrial cholesterol metabolites on the development of NASH. It was found that accumulation of 3beta,7alpha-Dihydroxy-5-cholestenoate correlates with increased liver inflammation and fibrosis markers in animal models .

Case Study 2: Cholesterol Homeostasis

In a clinical investigation involving patients with liver diseases, elevated levels of this metabolite were linked to impaired cholesterol metabolism and increased risk of liver complications. The study highlighted its potential as a biomarker for assessing liver health .

Biochemical Analysis

| Property | Value |

|---|---|

| Molecular Formula | C27H46O3 |

| Molar Mass | 414.66 g/mol |

| pKa | Neutral (weakly basic) |

| Primary Enzyme Interaction | CYP27A1 |

Future Directions

Research into 3beta,7alpha-Dihydroxy-5-cholestenoate is ongoing, with potential future studies focusing on:

- Therapeutic Applications : Investigating its role as a therapeutic target for liver diseases and metabolic disorders.

- Mechanistic Studies : Further elucidation of its molecular mechanisms could provide insights into new treatment strategies for conditions like NASH and cholestasis.

Eigenschaften

IUPAC Name |

(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSAWZGYQXRBS-GRJZKGIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921748 | |

| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115538-84-6 | |

| Record name | (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dihydroxy-5-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dihydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3beta,7alpha-Dihydroxy-5-cholestenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.